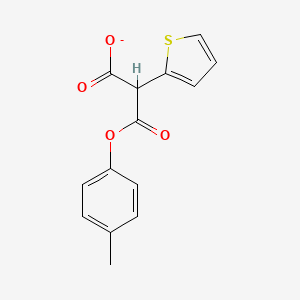
3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate is an organic compound that features both a thiophene ring and a phenoxy group. These structural elements are known for their significant roles in various chemical and biological activities. The compound’s unique structure makes it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate typically involves the condensation of 4-methylphenol with thiophene-2-carboxylic acid under specific conditions. One common method is the esterification reaction, where the carboxylic acid group of thiophene-2-carboxylic acid reacts with the hydroxyl group of 4-methylphenol in the presence of a dehydrating agent like sulfuric acid or phosphorus pentoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Phenoxy Compounds: Compounds such as 4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid share the phenoxy group.
Uniqueness
What sets 3-(4-Methylphenoxy)-3-oxo-2-(thiophen-2-yl)propanoate apart is the combination of the thiophene ring and the phenoxy group, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
特性
CAS番号 |
61197-15-7 |
|---|---|
分子式 |
C14H11O4S- |
分子量 |
275.30 g/mol |
IUPAC名 |
3-(4-methylphenoxy)-3-oxo-2-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C14H12O4S/c1-9-4-6-10(7-5-9)18-14(17)12(13(15)16)11-3-2-8-19-11/h2-8,12H,1H3,(H,15,16)/p-1 |
InChIキー |
RTHKMTONVUIXAX-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)OC(=O)C(C2=CC=CS2)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


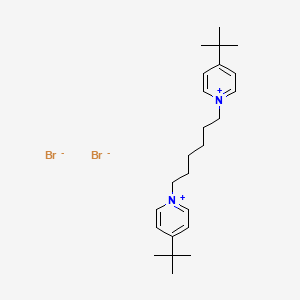

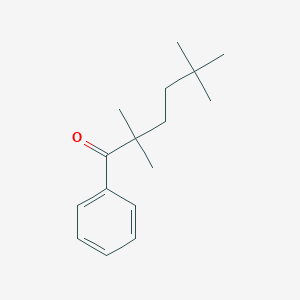

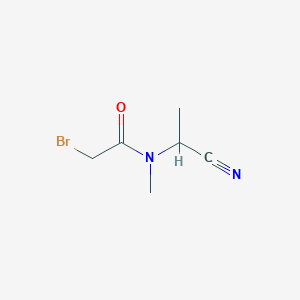
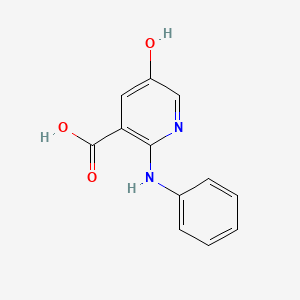
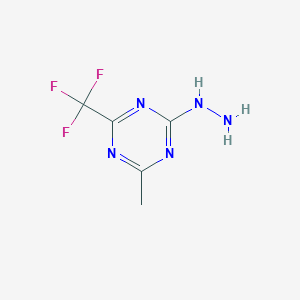

![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)



![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)

